4-(Cyclopropyloxy)butanal

Description

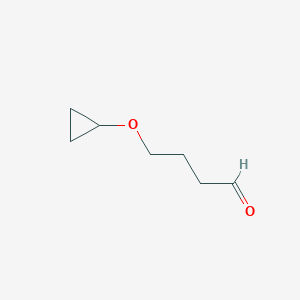

4-(Cyclopropyloxy)butanal is an aldehyde derivative featuring a cyclopropyl ether group at the fourth carbon of the butanal chain. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol. Structurally, the cyclopropyl moiety introduces rigidity and ring strain, which can influence its reactivity, volatility, and interactions in biological or chemical systems. For instance, 4-(n-heptyloxy)butanal is a known pheromone component in the Asian longhorned beetle (Anoplophora glabripennis), where it synergizes attraction when combined with other compounds .

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-cyclopropyloxybutanal |

InChI |

InChI=1S/C7H12O2/c8-5-1-2-6-9-7-3-4-7/h5,7H,1-4,6H2 |

InChI Key |

HVMPUYSWTQZPHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OCCCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclopropyloxy group in this compound reduces hydrophobicity compared to the longer heptyl chain in 4-(n-heptyloxy)butanal. The heptyloxy chain in 4-(n-heptyloxy)butanal increases molecular weight and hydrophobicity, making it suitable for pheromone applications where low volatility and sustained release are advantageous .

Volatility and Solubility :

- Butanal, the simplest analog, is highly volatile and water-miscible, ideal for industrial uses. In contrast, the bulky substituents in this compound and 4-(n-heptyloxy)butanal reduce volatility significantly.

Research Findings and Functional Comparisons

Stability and Environmental Impact

- 4-(n-Heptyloxy)butanal ’s long alkyl chain enhances environmental persistence, raising concerns about bioaccumulation.

- The cyclopropyloxy group may degrade more readily due to ring strain, though this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.